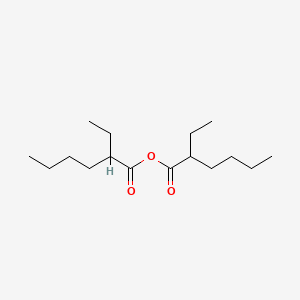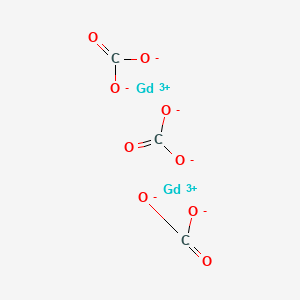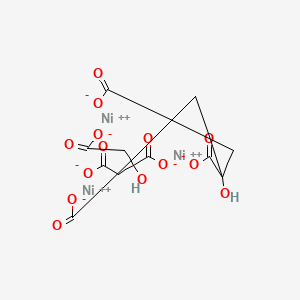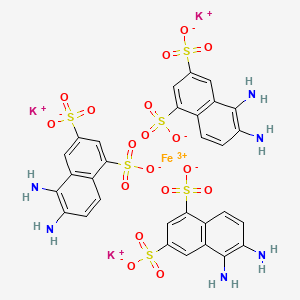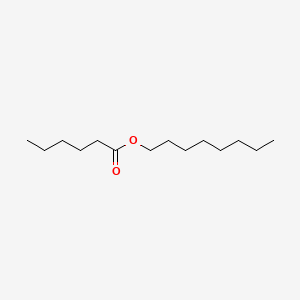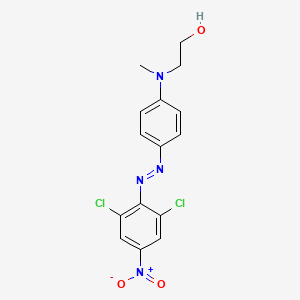
3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid
Descripción general
Descripción
“7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H7ClN2O4S and a molecular weight of 274.68 .
Synthesis Analysis
Quinoxaline-2, 3-dione can be obtained from the cyclocondensation reaction of o-phenylene diamine with oxalic acid. This is then reacted with chlorosulphonic acid under cold conditions followed by a reaction with various benzimidazoles to give 2, 3-dioxo-1, 2, 3, 4-tetrahydroquinoxaline-6-sulphonyl benzimidazoles .Molecular Structure Analysis
The molecular structure of “7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” includes a quinoxaline ring, which is a type of heterocyclic compound. The quinoxaline ring is fused with a benzene ring and contains two nitrogen atoms .Chemical Reactions Analysis
The synthesis of “7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” involves a cyclocondensation reaction followed by a reaction with chlorosulphonic acid and various benzimidazoles .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.576±0.06 g/cm3 and a predicted pKa of 9.04±0.20. Its melting point is 300 °C .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Research has explored the synthesis of various sulfonylmethylquinoxalines, including derivatives of 3-Sulfonylmethylquinoxalin-2(1H)-ones. These compounds have potential applications in chemical and pharmaceutical research (Ibrahim, Elwahy, & Hashem, 1995).
Catalysis in Drug Synthesis
- Nanocrystalline titania-based sulfonic acid has been used as a catalyst in the synthesis of quinoxalines. This method is particularly useful for heat- or acid-sensitive substrates, which is significant in drug synthesis (Atghia & Beigbaghlou, 2013).
Green Synthesis Methods
- The development of environmentally friendly synthetic methods for quinoxaline derivatives, including 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide, has been a focus of research. These methods are efficient and reduce environmental impact (Festus & Craig, 2021).
Anticancer Activity
- Certain derivatives of quinoxalines, like the methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, have been synthesized and tested for their anticancer activity. These studies help in understanding the potential of these compounds in cancer treatment (El Rayes et al., 2019).
Antimicrobial Activity
- Quinoxalinesulfonyl derivatives, including those related to the compound , have been synthesized and tested for their antimicrobial activity. This research contributes to the development of new antibacterial and antifungal agents (Obafemi & Akinpelu, 2005).
Propiedades
IUPAC Name |
3-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6S/c14-9(15)3-4-20(18,19)6-1-2-7-8(5-6)13-11(17)10(16)12-7/h1-2,5H,3-4H2,(H,12,16)(H,13,17)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDBHVMLBWBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)CCC(=O)O)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352576 | |
| Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid | |
CAS RN |
436096-98-9 | |
| Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




